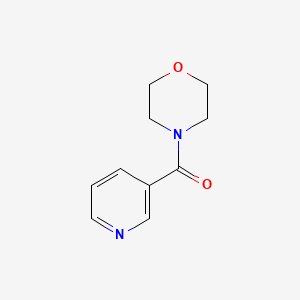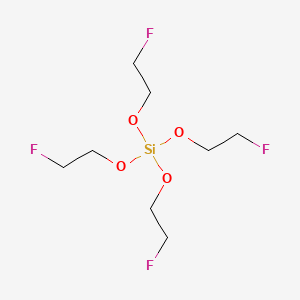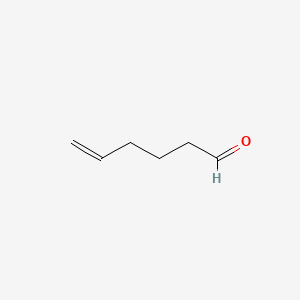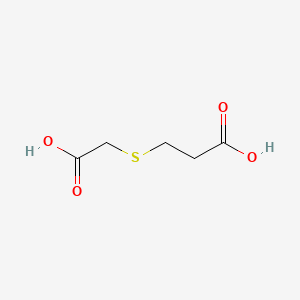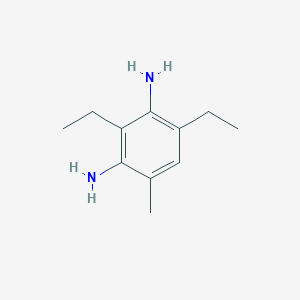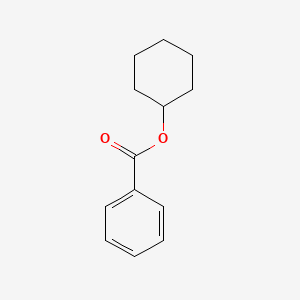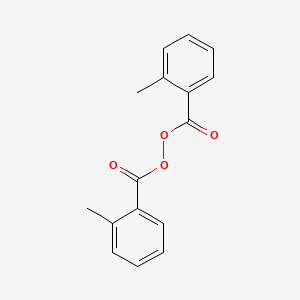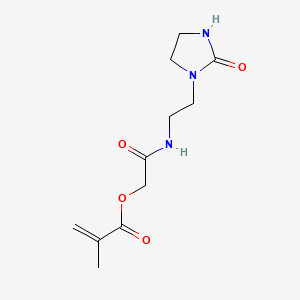
Bis(3-cyanopropyl)dimethoxysilane
Übersicht
Beschreibung
Bis(3-cyanopropyl)dimethoxysilane is a chemical compound with the molecular formula C10H18N2O2Si . It has a molecular weight of 226.35 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Bis(3-cyanopropyl)dimethoxysilane consists of a silicon atom bonded to two methoxy groups and two 3-cyanopropyl groups . The canonical SMILES representation is COSi(CCCC#N)OC .Physical And Chemical Properties Analysis
Bis(3-cyanopropyl)dimethoxysilane has a boiling point of 180°C and a density of 0.985 .Wissenschaftliche Forschungsanwendungen
Enhancement for Adhesion of Silicone Encapsulants
Bis(3-cyanopropyl)dimethoxysilane and related compounds have been studied for their role in enhancing the adhesion strength of silicone encapsulants. These compounds improve both the adhesion and mechanical strength of silicone encapsulants used in electronic encapsulation. For instance, the shear and tensile strength of addition-cure silicone encapsulant (ASE) significantly increased when such adhesion promoters were added, as shown by Pan et al. (2013) in their study on siloxanes containing vinyl and epoxy groups (Pan, Zeng, Li, & Lai, 2013).
Corrosion Barrier Coatings
Another application is in the development of corrosion barrier coatings. Vuk et al. (2008) explored the use of bis[(ureapropyl)triethoxysilane]bis(propyl)-terminated-polydimethylsiloxane (PDMSU) as a corrosion barrier coating for aluminum alloys. This sol–gel organic–inorganic hybrid precursor exhibited improved corrosion inhibition, especially when combined with alkoxysilanes (Vuk, Fir, Ješe, Vilčnik, & Orel, 2008).
Development of Porous Silica Monoliths
The use of bis(3-cyanopropyl)dimethoxysilane derivatives in the synthesis of macro-/mesoporous silica monoliths is another notable application. Lehr et al. (2013, 2016) synthesized 1,4-bis(trimethoxysilyl)arenes and used them to create silica monoliths with defined macro- and mesoporosity, valuable for various applications including catalysis and filtration (Lehr, Weidmann, Mascotto, & Smarsly, 2013)(Lehr, Ellinghaus, & Smarsly, 2016).
Catalyst for Knoevenagel Reaction
Bis(3-cyanopropyl)dimethoxysilane and its derivatives also find use in catalysis. Karimi-Chayjani et al. (2019) prepared a bis[(3-aminopropyl)triethoxysilane]dichloride catalyst immobilized on magnetic nano-γ-Fe2O3@SiO2, which demonstrated efficient promotion of the Knoevenagel reaction, a key reaction in organic synthesis (Karimi-Chayjani, Daneshvar, Shirini, & Tajik, 2019).
Synthesis of Siloxane-Containing Polyamides
Takiguchi et al. (1979) reported the preparation of 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane from 1,3-bis(3-cyanopropyl)-1,3-dimethyl-1,3-diphenyldisiloxane. This compound was used to create siloxane-containing polyamides, indicating potential applications in materials science (Takiguchi, Amagai, & Kawabata, 1979).
Safety And Hazards
While specific safety and hazard information for Bis(3-cyanopropyl)dimethoxysilane is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2Si/c1-13-15(14-2,9-5-3-7-11)10-6-4-8-12/h3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGSCOHCDSKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC#N)(CCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342529 | |
| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-cyanopropyl)dimethoxysilane | |
CAS RN |
92779-73-2 | |
| Record name | 4,4′-(Dimethoxysilylene)bis[butanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92779-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



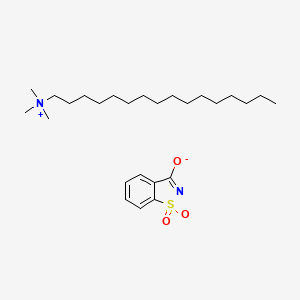
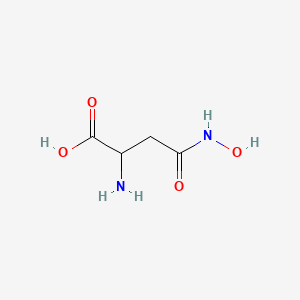
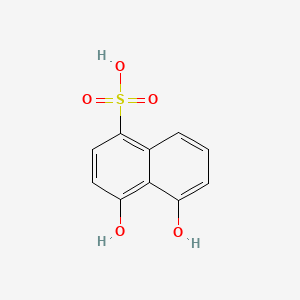
![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)

